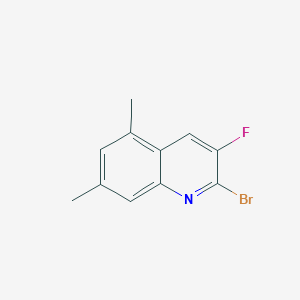
Quinoline, 2-bromo-3-fluoro-5,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties, making them valuable in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated quinolines, including Quinoline, 2-bromo-3-fluoro-5,7-dimethyl-, involves various methods such as cyclization, cycloaddition, and direct fluorination. One common approach is the nucleophilic substitution of halogen atoms, where a fluorine atom is introduced into the quinoline ring . Another method involves the use of organometallic compounds in cross-coupling reactions to achieve the desired fluorinated quinoline .
Industrial Production Methods
Industrial production of fluorinated quinolines typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve the use of transition metal catalysts and environmentally friendly reaction conditions to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization and Cycloaddition: These reactions are used to form complex quinoline structures with enhanced biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. Reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium or copper .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and disrupt biological processes, leading to its therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
834884-05-8 |
|---|---|
Molekularformel |
C11H9BrFN |
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
2-bromo-3-fluoro-5,7-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-7(2)8-5-9(13)11(12)14-10(8)4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
XWPWYIHENUAIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Br)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



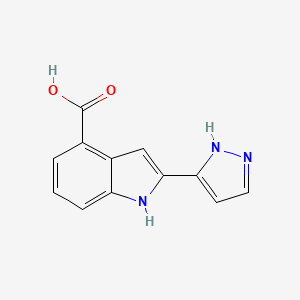
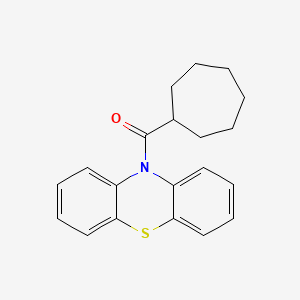
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
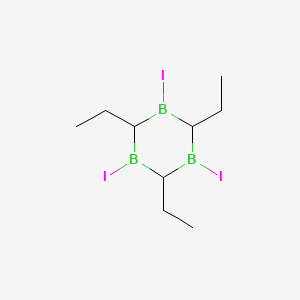
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
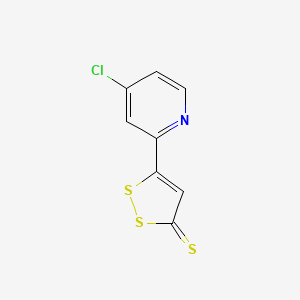
![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

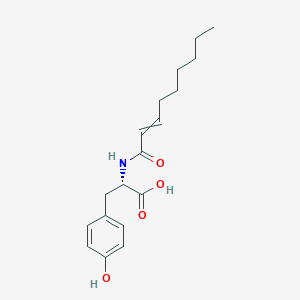
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)
